molecular formula C8H7ClN2 B8123083 3-Chloro-5-(methylamino)benzonitrile

3-Chloro-5-(methylamino)benzonitrile

Cat. No.: B8123083
M. Wt: 166.61 g/mol
InChI Key: WNRDDPYBGUZQBD-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 3 and a methylamino group at position 5 of the benzene ring. The benzonitrile core is a common pharmacophore in medicinal chemistry, often contributing to binding interactions in enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

3-chloro-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRDDPYBGUZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylamino)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce the nitro group, forming 3-chloro-5-nitroaniline.

  • Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, yielding 3-chloro-5-aminobenzonitrile.

  • Methylation: The amino group is then methylated to form this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Chloro-5-(methylamino)benzoic acid

  • Reduction: 3-Chloro-5-(methylamino)benzylamine

  • Substitution: 3-Hydroxy-5-(methylamino)benzonitrile

Scientific Research Applications

3-Chloro-5-(methylamino)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 3-Chloro-5-(methylamino)benzonitrile with key analogs based on substituent variations at position 5 of the benzonitrile core:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
This compound -NHCH₃ (methylamino) C₈H₆ClN₂ 167.6 (calculated) Not explicitly reported; inferred from analogs N/A
3-Chloro-5-methylbenzonitrile -CH₃ (methyl) C₈H₆ClN 151.6 Intermediate in agrochemical synthesis
Doravirine Complex triazolylmethyl-oxypyridine C₁₇H₁₁ClF₃N₅O₃ 425.75 HIV-1 NNRTI (non-nucleoside reverse transcriptase inhibitor)
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester C₁₃H₁₅BClNO₂ 263.53 Suzuki-Miyaura cross-coupling intermediate
3-Chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile 2-fluoro-3-methyl-6-nitrophenoxy C₁₄H₈ClFN₂O₃ 306.68 Potential agrochemical or pharmaceutical intermediate

Physicochemical Properties

  • Solubility: The methylamino group in this compound likely enhances aqueous solubility compared to the methyl or boronate ester analogs. Doravirine’s solubility is moderated by its large, hydrophobic substituents .
  • Molecular Weight : Smaller analogs (e.g., 3-Chloro-5-methylbenzonitrile, MW 151.6) are more suitable for fragment-based drug design, while larger derivatives (e.g., Doravirine) align with Lipinski’s rule of five for oral bioavailability .

Structure-Activity Relationship (SAR) Trends

  • Position 5 Substitutions: Hydrogen-bond donors (e.g., -NHCH₃): Enhance target engagement in enzyme inhibitors (e.g., NNRTIs, protease inhibitors). Lipophilic groups (e.g., cyclopropylmethoxy): Improve membrane permeability and metabolic stability, critical for antiviral agents . Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity and binding affinity to hydrophobic pockets .

Biological Activity

3-Chloro-5-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 155.60 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural components suggest potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzonitriles can inhibit bacterial growth, suggesting that this compound may possess similar activity against various pathogens.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy. It may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. This action could imply a role in treating neuropsychiatric disorders .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzonitrile derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
This compound20Staphylococcus aureus
Benzonitrile derivative A15Escherichia coli
Benzonitrile derivative B30Pseudomonas aeruginosa

Neuropharmacological Study

In a neuropharmacological study, the effects of this compound on serotonin levels were assessed using microdialysis in rat models. The compound was found to increase extracellular serotonin levels significantly, indicating its potential as an antidepressant agent .

Toxicity and Safety Profile

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